molecular formula C19H14N8O2 B2527931 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034348-81-5

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2527931
CAS No.: 2034348-81-5
M. Wt: 386.375
InChI Key: ZNBJTHNWNGKZSI-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide (CAS: 2034348-81-5) is a heterocyclic compound featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a quinoxaline-2-carboxamide substituent. Its molecular formula is C₁₉H₁₄N₈O₂, with a molecular weight of 386.4 g/mol . The SMILES notation (Cc1noc(-c2ccn3c(CNC(=O)c4cnc5ccccc5n4)nnc3c2)n1) highlights its complex architecture, combining electron-rich aromatic systems and polar functional groups.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N8O2/c1-11-22-19(29-26-11)12-6-7-27-16(8-12)24-25-17(27)10-21-18(28)15-9-20-13-4-2-3-5-14(13)23-15/h2-9H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBJTHNWNGKZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex compound with significant biological activity. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of oxadiazole and triazole moieties linked to a quinoxaline structure. The synthesis typically involves multi-step reactions including cyclization and functionalization of various precursors. The structural formula can be represented as follows:

C16H13N7O3\text{C}_{16}\text{H}_{13}\text{N}_7\text{O}_3

This compound has been identified for its potential in targeting various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance:

  • Inhibition of ERK Pathway : Compounds with similar structures have shown significant inhibitory effects on the ERK signaling pathway. This inhibition results in decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2, AKT) .
  • Cell Cycle Arrest : In vitro studies indicated that such compounds could induce G2/M phase arrest in cancer cells, suggesting their potential as chemotherapeutic agents by disrupting normal cell cycle progression .
  • Apoptosis Induction : The compounds have been observed to regulate apoptosis-related proteins effectively, leading to increased apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following points summarize key findings from SAR studies:

Structural FeatureActivity Impact
Electron-donating groups on the aromatic ringEnhance potency against targets
Presence of oxadiazole and triazole moietiesCritical for biological activity
Substituents at specific positionsModulate binding affinity and selectivity

In Vitro Evaluations

Several studies have evaluated the compound's effectiveness against various cancer cell lines:

  • MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value indicating potent growth inhibition.
  • A549 and HeLa Cells : Similar derivatives demonstrated low nanomolar IC50 values against these lines, showcasing their potential as broad-spectrum anticancer agents .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the compound's bioavailability and metabolism. Initial findings suggest that modifications in the structure can lead to improved stability in human liver microsomes .

Scientific Research Applications

Medicinal Chemistry Applications

The unique structural features of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide position it as a candidate for drug development. Its combination of nitrogen-rich heterocycles suggests various biological activities:

  • Antimicrobial Activity : The compound's structural components may enhance its interaction with biological targets such as enzymes and receptors. Studies have shown that similar compounds exhibit significant antimicrobial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
    CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
    6dMycobacterium smegmatis6.25 µg/mL
    9cPseudomonas aeruginosaSignificant inhibition observed

Anticancer Potential

Research indicates that compounds containing quinoxaline and oxadiazole moieties can exhibit anticancer activity. For instance, derivatives have shown IC50 values in the range of 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . The mechanisms of action may include:

  • Inhibition of Tyrosine Kinases : This class of compounds may inhibit pathways crucial for tumor growth.
  • Induction of Apoptosis : Structural features allow for the triggering of programmed cell death in cancer cells.

Structure–Activity Relationship Studies

Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its pharmacological properties. Research has indicated that:

  • The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Alterations in the side chains can significantly affect binding affinity and overall efficacy against targeted diseases .

Synthesis and Characterization

The synthesis of this compound involves multiple steps to ensure purity and confirm structural integrity through techniques such as NMR spectroscopy and X-ray crystallography .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-methyl-1,2,4-oxadiazol-5-yl, quinoxaline-2-carboxamide C₁₉H₁₄N₈O₂ 386.4
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60) Benzo[b]oxazolo[3,4-d][1,4]oxazine 5-methyl-1,2,4-oxadiazol-3-yl, pyridin-3-yl, acetamide Not Provided Not Provided
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy C₁₈H₁₄N₄O₃·H₂O 356.35
4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Hexahydroquinoline 2,4-dichlorophenyl, 6-methyl-2-pyridinyl carboxamide C₂₈H₂₈Cl₂N₄O₂ 523.46

Key Observations :

  • The target compound’s triazolopyridine-oxadiazole core distinguishes it from the benzooxazine (Compound 60) and quinoline derivatives .
  • Unlike Compound 60, which incorporates a pyridyl group and a tetrahydrobenzooxazine ring, the target compound’s planar triazolopyridine may enhance stacking interactions.
  • The quinoxaline carboxamide group provides a larger aromatic surface than the acetamide in Compound 60 or the monohydrate in the quinoline derivative .

Key Observations :

  • The target compound’s synthesis may mirror methods in , utilizing brominated intermediates for cross-coupling.
  • Lower yields in Compound 60 (45.5%) highlight challenges in multi-step heterocyclic syntheses .

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound Compound 60 8-[(3-Phenyl-oxadiazol)methoxy]quinoline
Molecular Weight 386.4 Not Provided 356.35
LogP (Predicted) ~3.2 (Estimated) ~2.8 ~3.5
Hydrogen Bond Acceptors 10 9 7

Key Observations :

  • The target compound’s higher hydrogen bond acceptor count (10 vs. 7 in ) may reduce bioavailability but enhance target specificity.
  • Predicted LogP values suggest moderate lipophilicity, balancing solubility and permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide?

  • Methodological Answer : Key steps include:

  • Alkylation : Reacting 1,2,4-oxadiazole intermediates with alkyl halides (e.g., RCH₂Cl) in N,N-dimethylformamide (DMF) with K₂CO₃ as a base at room temperature to form the triazolo-oxadiazole core .
  • Coupling Reactions : Linking the triazolo[4,3-a]pyridine moiety to quinoxaline-2-carboxamide via a methylene bridge using nucleophilic substitution or amide bond formation .
  • Purification : Column chromatography and recrystallization to isolate the final compound, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and connectivity, particularly for the triazole, oxadiazole, and quinoxaline rings .
  • Mass Spectrometry (MS) : HRMS (ESI-TOF) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (e.g., SHELX-97) .

Q. What key structural motifs influence the compound’s bioactivity?

  • Methodological Answer :

  • Triazoloquinoxaline Core : Critical for receptor binding, as seen in adenosine A₁/A₂ antagonists .
  • 3-Methyl-1,2,4-oxadiazole : Enhances metabolic stability and lipophilicity, influencing bioavailability .
  • Quinoxaline-2-carboxamide : Modulates solubility and interactions with enzymatic targets (e.g., COX inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis to rule out impurities affecting results .
  • Target Profiling : Use panels of related receptors/enzymes (e.g., adenosine A₁ vs. A₂) to identify off-target effects .

Q. What computational strategies are optimal for docking studies with this compound?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers using software like Open Babel, accounting for tautomeric states of the triazole ring .
  • Receptor Selection : Use high-resolution crystal structures (e.g., PDB: 2N9) for homology modeling of adenosine receptors .
  • Docking Software : Perform flexible docking with AutoDock Vina, validating results via molecular dynamics simulations (e.g., GROMACS) .

Q. How can SHELX programs improve crystallographic analysis of this compound?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for initial phase determination from single-crystal data, leveraging its dual-space algorithm for small molecules .
  • Refinement : Apply SHELXL with anisotropic displacement parameters and hydrogen-bond restraints to achieve R₁ < 5% .
  • Validation : Check for missed symmetry or twinning using PLATON .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl instead of 3-methyl) or quinoxaline (e.g., halogenated derivatives) .
  • Biological Testing : Screen derivatives in target-specific assays (e.g., cAMP modulation for adenosine receptors) and compare IC₅₀ values .
  • QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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